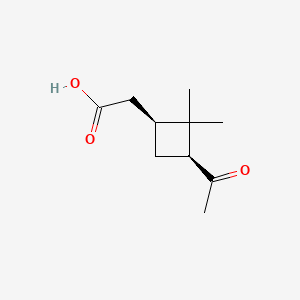
Propylamine, 1,1,2,2-tetramethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
In the synthesis of allenes, 1-Chloro-2-methyl-N,N-tetramethylenepropenylamine is used as a condensation reagent with propargyl alcohols and Grignard reagents, resulting in products with high chemo- and enantioselectivities . Similarly, this reagent is employed in the coupling of allylic alcohols with lithium enolate of dithioesters, leading to γ,δ-unsaturated dithioesters through a thio-Claisen rearrangement . Another synthesis pathway involves the N-acylation of 3-(3,4-Dimethoxyphenyl)-propylamine with aralkanecarboxylic acid chlorides, followed by a Bischler-Napieralski ring closure to yield 1-aralkyl-dihydro-2-benzazepines .
Molecular Structure Analysis
The molecular structures of the compounds synthesized in these studies are diverse, ranging from allenes with specific stereochemistry to complex benzazepine derivatives. The structure of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride is determined using various spectroscopic techniques, demonstrating the importance of structural analysis in confirming the identity of synthesized compounds .
Chemical Reactions Analysis
The chemical reactions involved in these studies are regioselective and often proceed with high selectivity. The use of 1-Chloro-2-methyl-N,N-tetramethylenepropenylamine in the synthesis of allenes and unsaturated dithioesters exemplifies the regioselective nature of these reactions . The Bischler-Napieralski ring closure used to synthesize benzazepines is another example of a specific chemical transformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are not explicitly detailed in the provided papers. However, the synthesis of O-Methyl derivatives of a benzazepin compound for biological testing implies that modifications in chemical structure can significantly alter the physical properties and biological activities of these molecules . The identification of a methamphetamine impurity also highlights the importance of understanding the physical and chemical properties of compounds for forensic analysis .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,3,3-trimethylbutan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-6(2,3)7(4,5)8/h8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGALPHNSQJNSNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183918 |
Source


|
| Record name | Propylamine, 1,1,2,2-tetramethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propylamine, 1,1,2,2-tetramethyl-, hydrochloride | |
CAS RN |
29772-54-1 |
Source


|
| Record name | 2,3,3-Trimethyl-2-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29772-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylamine, 1,1,2,2-tetramethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029772541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylamine, 1,1,2,2-tetramethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1295879.png)










